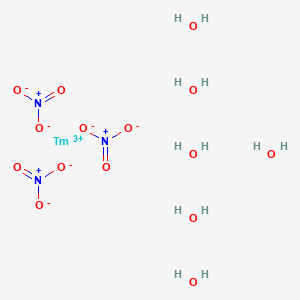

thulium(3+);trinitrate;hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a salt of thulium and nitric acid, forming dark-green crystals that are highly soluble in water . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.

Mecanismo De Acción

Thulium(III) nitrate hexahydrate, also known as Thulium nitrate hexahydrate or Nitric acid, thulium(3+) salt, hexahydrate, is an inorganic compound with the chemical formula Tm(NO3)3·6H2O . This compound has a variety of applications and interacts with its environment in unique ways.

Target of Action

Thulium(III) nitrate hexahydrate primarily targets the synthesis of thulium oxide (Tm2O3) nanorods . These nanorods are used for modified electrodes in enzyme-based biosensor analysis . It can also be used to synthesize hydrophilic, microporous lanthanide-organic frameworks .

Mode of Action

The compound forms dark-green hygroscopic crystals . It readily dissolves in water, forming crystalline hydrates . The compound and its crystalline hydrate decompose on moderate heating . Hydrated thulium nitrate thermally decomposes to form TmONO3 and decomposes to thulium oxide upon further heating .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of thulium oxide (tm2o3) nanorods . These nanorods are used in enzyme-based biosensor analysis .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of Thulium(III) nitrate hexahydrate’s action is the formation of thulium oxide (Tm2O3) nanorods . These nanorods can be used for modified electrodes in enzyme-based biosensor analysis . It can also be used to synthesize hydrophilic, microporous lanthanide-organic frameworks .

Action Environment

The action of Thulium(III) nitrate hexahydrate is influenced by environmental factors such as temperature and pH. The compound and its crystalline hydrate decompose on moderate heating . Therefore, temperature control is crucial for the stability and efficacy of this compound. Additionally, the compound is soluble in water , suggesting that it could be affected by the pH of the solution.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thulium(III) nitrate hexahydrate can be synthesized through the reaction of thulium metal with nitric acid. The reaction is as follows :

[ \text{Tm} + 6 \text{HNO}_3 \rightarrow \text{Tm(NO}_3\text{)}_3 + 3 \text{NO}_2 + 3 \text{H}_2\text{O} ]

Another method involves the reaction of thulium hydroxide with nitric acid :

[ \text{Tm(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Tm(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of thulium(III) nitrate hexahydrate typically involves the controlled reaction of thulium oxide or thulium hydroxide with nitric acid, followed by crystallization to obtain the hexahydrate form. The process requires careful control of temperature and concentration to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Thulium(III) nitrate hexahydrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon moderate heating, the compound decomposes to form thulium oxynitrate (TmONO₃) and further heating leads to the formation of thulium oxide (Tm₂O₃).

Hydrolysis: In aqueous solutions, thulium(III) nitrate hexahydrate can hydrolyze, especially in the presence of bases, leading to the formation of thulium hydroxide.

Common Reagents and Conditions

Oxidizing Agents: Thulium(III) nitrate hexahydrate can act as an oxidizing agent in various chemical reactions.

Reducing Agents: It can be reduced by strong reducing agents to form lower oxidation states of thulium.

Major Products Formed

Thulium Oxide (Tm₂O₃): Formed through thermal decomposition.

Thulium Hydroxide (Tm(OH)₃): Formed through hydrolysis in basic conditions.

Aplicaciones Científicas De Investigación

Thulium(III) nitrate hexahydrate has several applications in scientific research:

Optical Materials: Used in the production of optical glasses and ceramics due to its unique optical properties.

Catalysts: Employed as a catalyst in various chemical reactions.

Biosensors: Utilized in the synthesis of thulium oxide nanorods for modified electrodes in enzyme-based biosensor analysis.

Lanthanide-Organic Frameworks: Used in the synthesis of hydrophilic, microporous lanthanide-organic frameworks.

Comparación Con Compuestos Similares

Similar Compounds

- Terbium(III) nitrate

- Lutetium(III) nitrate

- Cerium(III) nitrate

Comparison

Thulium(III) nitrate hexahydrate is unique among its lanthanide counterparts due to its specific electronic configuration and resulting optical properties. While terbium(III) nitrate and lutetium(III) nitrate also have applications in optical materials and catalysis, thulium(III) nitrate hexahydrate is particularly noted for its use in biosensors and lanthanide-organic frameworks .

Propiedades

Número CAS |

36548-87-5 |

|---|---|

Fórmula molecular |

H10N3O14Tm |

Peso molecular |

445.03 g/mol |

Nombre IUPAC |

thulium(3+);trinitrate;pentahydrate |

InChI |

InChI=1S/3NO3.5H2O.Tm/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |

Clave InChI |

PEYIBPJKEYRLDB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tm+3] |

SMILES canónico |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tm+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.